4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile 4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 87388-11-2
VCID: VC17261991
InChI: InChI=1S/C13H13N3/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,8-9,15H,1-2H3
SMILES:
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol

4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile

CAS No.: 87388-11-2

Cat. No.: VC17261991

Molecular Formula: C13H13N3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile - 87388-11-2

Specification

CAS No. 87388-11-2
Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
IUPAC Name 4-[4-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile
Standard InChI InChI=1S/C13H13N3/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,8-9,15H,1-2H3
Standard InChI Key QZKUCJZXMBKZPB-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=CNC=C2C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a five-membered pyrrole ring substituted with a 4-(dimethylamino)phenyl group at the 4-position and a nitrile (-CN) group at the 3-position. The dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) introduces electron-donating effects, modulating the electronic environment of the aromatic system, while the nitrile group enhances polarity and potential hydrogen-bonding interactions .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.87388-11-2
Molecular FormulaC13H13N3\text{C}_{13}\text{H}_{13}\text{N}_3
Molecular Weight211.26 g/mol
IUPAC Name4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile
SMILESCN(C)C1=CC=C(C=C1)C2=CNC=C2C#N
InChIKeyQZKUCJZXMBKZPB-UHFFFAOYSA-N

The canonical SMILES string and InChIKey, as provided in PubChem and Vulcanchem databases, confirm the compound’s stereochemical uniqueness .

Spectroscopic Characterization

Characterization of this compound relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra typically show signals for the pyrrole ring protons (δ 6.5–7.5 ppm), the dimethylamino group’s singlet (δ 2.8–3.2 ppm), and the aromatic protons of the phenyl substituent (δ 7.0–7.5 ppm) .

  • Infrared (IR) Spectroscopy: Stretching vibrations for the nitrile group appear near 2200–2250 cm1^{-1}, while N-H stretches of the pyrrole ring are observed around 3400 cm1^{-1} .

  • Mass Spectrometry: The molecular ion peak at m/z 211.26 corresponds to the compound’s molecular weight, with fragmentation patterns indicating loss of the dimethylamino group (-45 amu) and nitrile moiety (-26 amu).

Synthesis and Optimization

Claisen-Schmidt Condensation

A common synthesis route involves Claisen-Schmidt condensation between 4-(dimethylamino)acetophenone and an aldehyde derivative, forming a chalcone intermediate. This step is critical for introducing the α,β-unsaturated ketone moiety, which participates in subsequent cyclization .

Example Reaction Scheme:

Ar-CO-CH3+R-CHOBaseAr-CH=CH-CO-R\text{Ar-CO-CH}_3 + \text{R-CHO} \xrightarrow{\text{Base}} \text{Ar-CH=CH-CO-R}

(Ar = 4-(dimethylamino)phenyl; R = appropriate substituent)

Van Leusen Pyrrole Synthesis

The chalcone intermediate undergoes cyclization with tosylmethyl isocyanide (TosMIC) in a van Leusen reaction, yielding the pyrrole core. This method efficiently constructs the pyrrole ring, with TosMIC contributing carbons C2 and C5, while the chalcone provides C3 and C4 .

Key Conditions:

  • Solvent: Dichloromethane or methanol

  • Temperature: 0–25°C

  • Yield: 30–96% (dependent on substituent steric effects)

Table 2: Synthetic Yields of Selected Analogues

CompoundYield (%)Reference
2iv17
1i57
1iii88

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Pyrrole derivatives, including 4-[4-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile, exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In vitro studies demonstrate 35–40% inhibition of superoxide anion radicals at 10 μM concentrations, suggesting free radical scavenging potential .

Mechanistic Insights:

  • COX Inhibition: Competitive binding to the arachidonic acid pocket, reducing prostaglandin synthesis.

  • LOX Inhibition: Chelation of non-heme iron at the active site, blocking leukotriene production .

Pharmaceutical Applications and Future Directions

Drug Development Prospects

The compound’s multifunctional structure positions it as a lead candidate for:

  • Neurological Disorders: Modulation of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes.

  • Oncology: Tyrosine kinase inhibition and apoptosis induction via caspase-3 activation .

Challenges and Optimization Needs

  • Solubility: The nitrile group may limit aqueous solubility, necessitating prodrug strategies.

  • Metabolic Stability: Potential cytochrome P450-mediated oxidation of the dimethylamino group requires structural tweaking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator